1,3,4-Oxadiazole Regioisomer vs. 1,2,4-Oxadiazole: LogD Advantage of ~1 Order of Magnitude Confirmed by Matched-Pair Analysis
A systematic matched-pair comparison of 1,2,4- and 1,3,4-oxadiazole regioisomers from the AstraZeneca compound collection demonstrated that the 1,3,4-oxadiazole isomer consistently exhibits approximately one order of magnitude lower lipophilicity (log D) compared to its 1,2,4-oxadiazole partner [1]. This difference is accompanied by significantly improved metabolic stability, reduced hERG channel inhibition, and enhanced aqueous solubility, all favoring the 1,3,4-oxadiazole scaffold [1]. The target compound, as a 1,3,4-oxadiazole, inherits these intrinsic scaffold advantages over any 1,2,4-oxadiazole-based alternative.
| Evidence Dimension | Lipophilicity (log D) – matched pair comparison across regioisomers |
|---|---|
| Target Compound Data | 1,3,4-Oxadiazole scaffold: ~1 order of magnitude lower log D than 1,2,4-oxadiazole matched pair |
| Comparator Or Baseline | 1,2,4-Oxadiazole isomer: ~1 order of magnitude higher log D |
| Quantified Difference | Approximately 10-fold (1 log unit) lower log D for 1,3,4-oxadiazole vs. 1,2,4-oxadiazole |
| Conditions | Matched-pair analysis of the AstraZeneca corporate compound collection; Boström et al., J. Med. Chem. 2012 |
Why This Matters
The 1,3,4-oxadiazole scaffold provides intrinsically superior drug-like physicochemical properties compared to the 1,2,4-oxadiazole regioisomer, directly reducing development-phase attrition risk from poor ADME or hERG-related cardiotoxicity.
- [1] Boström, J.; Hogner, A.; Llinàs, A.; Wellner, E.; Plowright, A.T. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55, 1817–1830. DOI: 10.1021/jm2013248. View Source
